BMS-284640

Description

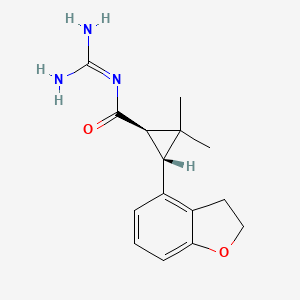

Structure

2D Structure

3D Structure

Properties

CAS No. |

230640-88-7 |

|---|---|

Molecular Formula |

C15H19N3O2 |

Molecular Weight |

273.33 g/mol |

IUPAC Name |

trans-(1R,3R)-N-(diaminomethylidene)-3-(2,3-dihydro-1-benzofuran-4-yl)-2,2-dimethylcyclopropane-1-carboxamide |

InChI |

InChI=1S/C15H19N3O2/c1-15(2)11(12(15)13(19)18-14(16)17)9-4-3-5-10-8(9)6-7-20-10/h3-5,11-12H,6-7H2,1-2H3,(H4,16,17,18,19)/t11-,12+/m1/s1 |

InChI Key |

BSKQEHDSFIRYHK-NEPJUHHUSA-N |

Isomeric SMILES |

CC1([C@@H]([C@H]1C(=O)N=C(N)N)C2=C3CCOC3=CC=C2)C |

Canonical SMILES |

CC1(C(C1C(=O)N=C(N)N)C2=C3CCOC3=CC=C2)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

BMS-284640; BMS 284640; BMS284640; UNII-XP87V064PV; CHEMBL51879; XP87V064PV; SCHEMBL13285838; BDBM50104844. |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Core Mechanism of Action: A Technical Guide to BMS-284756 (Garenoxacin)

A Note on the Investigated Compound: Initial searches for the mechanism of action of BMS-284640 consistently identified it as a selective Na+/H+ Exchanger-1 (NHE-1) inhibitor with potential applications in myocardial ischemia. However, given the request for an in-depth technical guide on the "core" mechanism, a term often associated with antimicrobial agents, and the prominence of a closely numbered compound with a well-defined antibacterial mechanism, this guide will focus on BMS-284756 (Garenoxacin) . It is highly probable that this is the compound of interest for a detailed discussion of its antibacterial core mechanism.

Executive Summary

BMS-284756, also known as garenoxacin, is a novel des-fluoroquinolone antibiotic. Its core mechanism of action lies in the dual inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1] These enzymes are critical for bacterial DNA replication, repair, and recombination. By targeting both enzymes with high potency, BMS-284756 exhibits broad and potent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria. This dual-targeting mechanism also contributes to a lower frequency of resistance development compared to quinolones that primarily target only one of the two enzymes.[2]

Core Mechanism of Action: Dual Inhibition of Bacterial Topoisomerases

The bactericidal activity of BMS-284756 stems from its interaction with the bacterial DNA-topoisomerase complex. Quinolones bind to the complex formed between the topoisomerase and DNA, stabilizing it. This stabilization traps the enzyme on the DNA, leading to a blockage of replication fork progression and the generation of lethal double-strand DNA breaks.

Primary Targets: DNA Gyrase and Topoisomerase IV

-

DNA Gyrase: This enzyme is responsible for introducing negative supercoils into the bacterial chromosome, a process essential for the initiation of DNA replication and for relieving the torsional stress that arises during replication and transcription.[3] In many Gram-negative bacteria, DNA gyrase is the primary target of quinolones.

-

Topoisomerase IV: This enzyme's primary role is in the decatenation of daughter chromosomes following DNA replication. By resolving the interlinked DNA molecules, topoisomerase IV ensures proper segregation of the genetic material into the daughter cells. In many Gram-positive bacteria, this is the primary quinolone target.

BMS-284756 distinguishes itself by potently inhibiting both enzymes. This dual action is a key feature of its pharmacological profile.

Quantitative Data: In Vitro Activity

The following tables summarize the in vitro activity of BMS-284756 against key bacterial pathogens and its inhibitory activity against the purified target enzymes.

Table 1: Minimum Inhibitory Concentrations (MICs) of BMS-284756 against Selected Bacterial Strains

| Bacterial Species | Strain Type | BMS-284756 MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |

| Staphylococcus aureus | Wild-Type | 0.015 - 0.03 | 0.25 - 0.5 |

| Staphylococcus aureus | Ciprofloxacin-Resistant | 2 - 4 | ≥ 4 |

| Streptococcus pneumoniae | Penicillin-Susceptible | ≤ 0.06 - 0.12 | 1 - 2 |

| Streptococcus pneumoniae | Penicillin-Resistant | ≤ 0.06 - 0.12 | 1 - 2 |

| Haemophilus influenzae | β-lactamase negative | ≤ 0.015 - 0.03 | ≤ 0.015 - 0.03 |

| Haemophilus influenzae | β-lactamase positive | ≤ 0.015 - 0.03 | ≤ 0.015 - 0.03 |

| Escherichia coli | Wild-Type | ≤ 0.015 - 0.06 | ≤ 0.015 - 0.03 |

Data compiled from multiple sources for illustrative purposes.

Table 2: Inhibitory Activity (IC50) of BMS-284756 against Purified Topoisomerases

| Enzyme Source | Target Enzyme | BMS-284756 IC50 (µg/mL) | Ciprofloxacin IC50 (µg/mL) |

| Staphylococcus aureus | Topoisomerase IV | 1.25 - 2.5 | 2.5 - 5.0 |

| Staphylococcus aureus | DNA Gyrase | 1.25 | 12.5 |

| Escherichia coli | DNA Gyrase | 0.17 | Not Reported |

Data compiled from multiple sources for illustrative purposes.[2][4]

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of BMS-284756.

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Methodology:

-

Bacterial Strain Preparation: Inoculate a fresh culture of the test bacterium and incubate until it reaches the logarithmic growth phase.

-

Antibiotic Dilution: Prepare a series of two-fold serial dilutions of BMS-284756 in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Inoculation: Adjust the bacterial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL) and inoculate each well of the microtiter plate containing the antibiotic dilutions.

-

Incubation: Incubate the microtiter plate at the optimal temperature for the test bacterium (e.g., 37°C) for 18-24 hours.

-

Data Analysis: The MIC is determined as the lowest concentration of BMS-284756 in which no visible growth of the bacterium is observed.

Topoisomerase Inhibition Assay (Supercoiling Inhibition)

Objective: To measure the inhibitory activity of BMS-284756 against the supercoiling activity of DNA gyrase.

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing purified DNA gyrase, relaxed plasmid DNA (e.g., pBR322), ATP, and a suitable buffer.

-

Compound Addition: Add varying concentrations of BMS-284756 to the reaction mixtures. Include a no-drug control.

-

Incubation: Incubate the reaction mixtures at the optimal temperature for the enzyme (e.g., 37°C) for a specified time (e.g., 30-60 minutes) to allow the supercoiling reaction to proceed.

-

Reaction Termination: Stop the reaction by adding a stop solution containing a protein denaturant (e.g., SDS) and a DNA loading dye.

-

Agarose Gel Electrophoresis: Separate the different topological forms of the plasmid DNA (supercoiled, relaxed, and nicked) by electrophoresis on an agarose gel.

-

Visualization and Analysis: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. The concentration of BMS-284756 that inhibits the supercoiling activity by 50% (IC50) is determined by quantifying the band intensities.[4]

Visualizations

Signaling Pathway: Mechanism of Action of BMS-284756

Caption: Dual inhibition of DNA gyrase and topoisomerase IV by BMS-284756.

Experimental Workflow: MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Logical Relationship: Dual Targeting and Resistance

Caption: Advantage of dual-targeting in mitigating resistance development.

References

- 1. Dual Targeting of DNA Gyrase and Topoisomerase IV: Target Interactions of Garenoxacin (BMS-284756, T-3811ME), a New Desfluoroquinolone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dual targeting of DNA gyrase and topoisomerase IV: target interactions of garenoxacin (BMS-284756, T-3811ME), a new desfluoroquinolone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Role of the Na+/H+ Exchanger-1 (NHE-1) in Cardiac Ischemia and Reperfusion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The sodium-hydrogen exchanger isoform 1 (NHE-1) is a ubiquitous plasma membrane protein critical for maintaining intracellular pH (pHi) homeostasis. In the heart, its activity is tightly regulated. However, during the pathological conditions of cardiac ischemia and subsequent reperfusion, NHE-1 becomes hyperactivated. This aberrant activity sets in motion a cascade of detrimental events, culminating in cardiomyocyte death and myocardial injury. This technical guide provides an in-depth exploration of the multifaceted role of NHE-1 in cardiac ischemia-reperfusion injury, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows. Understanding the intricate involvement of NHE-1 is paramount for the development of novel therapeutic strategies aimed at mitigating the devastating consequences of heart attacks and other ischemic cardiac events.

Introduction: NHE-1 in Cardiac Physiology and Pathophysiology

Under normal physiological conditions, NHE-1 plays a crucial "housekeeping" role in cardiomyocytes by extruding one intracellular proton in exchange for one extracellular sodium ion.[1][2] This process is essential for counteracting the acid load generated by cellular metabolism and maintaining pHi within a narrow physiological range.

However, the landscape dramatically changes during cardiac ischemia. The lack of oxygen forces cardiomyocytes to switch to anaerobic glycolysis for ATP production, leading to a rapid accumulation of intracellular protons and a significant drop in pHi.[3] This intracellular acidosis is a potent stimulus for NHE-1, triggering its hyperactivation.[4][5] Upon reperfusion, the restoration of blood flow and oxygen paradoxically exacerbates this situation. The washout of extracellular protons creates a steep transmembrane pH gradient, further driving NHE-1 activity and leading to a massive influx of sodium ions into the cardiomyocyte.[6][7]

The Pathological Cascade: Downstream Consequences of NHE-1 Hyperactivation

The excessive influx of sodium through hyperactivated NHE-1 is the primary trigger for a cascade of events leading to cellular injury and death.

Intracellular Sodium and Calcium Overload

The surge in intracellular sodium concentration ([Na+]i) disrupts the normal function of another crucial ion transporter: the Na+/Ca2+ exchanger (NCX).[7] Under physiological conditions, NCX typically operates in its "forward mode," extruding calcium from the cell. However, the high intracellular sodium concentration during reperfusion forces NCX to operate in its "reverse mode," leading to a massive influx of calcium ions ([Ca2+]i) into the cardiomyocyte.[6][7] This phenomenon, known as calcium overload, is a central mediator of ischemia-reperfusion injury.

Cellular Dysfunction and Death

The consequences of calcium overload are severe and multifaceted:

-

Hypercontracture and Sarcomeric Damage: Elevated calcium levels lead to uncontrolled and sustained contraction of the myofibrils, a state known as hypercontracture. This can cause severe structural damage to the sarcomeres and the cytoskeleton.

-

Mitochondrial Dysfunction: Mitochondria readily take up excess cytosolic calcium, which can trigger the opening of the mitochondrial permeability transition pore (mPTP).[8] This leads to the dissipation of the mitochondrial membrane potential, uncoupling of oxidative phosphorylation, and the release of pro-apoptotic factors like cytochrome c.

-

Activation of Deleterious Enzymes: Calcium overload activates a host of degradative enzymes, including proteases (calpains), phospholipases, and endonucleases, which contribute to cellular damage.

-

Apoptosis and Necrosis: The culmination of these events is the induction of both programmed cell death (apoptosis) and uncontrolled cell death (necrosis), leading to loss of viable heart tissue.[9][10]

Quantitative Data on NHE-1's Role in Ischemia-Reperfusion

The following tables summarize key quantitative data from various experimental studies, illustrating the impact of NHE-1 activity and its inhibition on crucial parameters of cardiac ischemia-reperfusion injury.

Table 1: Intracellular Ion Concentrations During Ischemia and Reperfusion

| Parameter | Condition | Control (No NHE-1 Inhibition) | With NHE-1 Inhibitor (e.g., Cariporide) | Reference(s) |

| Intracellular pH (pHi) | Baseline | ~7.2 | ~7.2 | [11] |

| Ischemia (30 min) | ~6.2 | ~6.2 | [11] | |

| Reperfusion (10 min) | ~7.1 | ~6.8 (Delayed recovery) | [6] | |

| Intracellular Na+ ([Na+]i) (mM) | Baseline | ~8 mM | ~8 mM | [12] |

| Ischemia (30 min) | ~25 mM | ~15 mM | [12] | |

| Reperfusion (5 min) | ~35 mM | ~20 mM | [12] | |

| Intracellular Ca2+ ([Ca2+]i) (nM) | Baseline (Diastolic) | ~100 nM | ~100 nM | [7] |

| Ischemia (15 min) | Increased to ~160% of baseline | Increase attenuated to ~110% of baseline | [7] | |

| Reperfusion (15 min) | Sustained increase at ~160% of baseline | Returned to near baseline levels | [7] |

Table 2: Myocardial Injury and Cell Death

| Parameter | Control (No NHE-1 Inhibition) | With NHE-1 Inhibitor (e.g., Cariporide, Zoniporide) | Reference(s) |

| Infarct Size (% of Area at Risk) | 28% - 40% | 5% - 22% (Significant reduction) | [1][13] |

| Apoptotic Cardiomyocytes (TUNEL+ cells/1000 cells) | ~52 | ~12 (Significant reduction) | [9] |

| Necrotic Cardiomyocytes (% of total cells) | Varies with ischemia duration (e.g., 61% in one study) | Significantly reduced | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the role of NHE-1 in cardiac ischemia and reperfusion.

Langendorff-Perfused Isolated Heart Model of Ischemia-Reperfusion

This ex vivo model allows for the study of cardiac function in the absence of systemic neural and hormonal influences.

Protocol:

-

Animal Preparation: Anesthetize a rodent (e.g., rat, mouse) according to approved institutional protocols.

-

Heart Excision: Rapidly excise the heart and immediately place it in ice-cold Krebs-Henseleit buffer.

-

Aortic Cannulation: Cannulate the aorta on a Langendorff apparatus.

-

Retrograde Perfusion: Initiate retrograde perfusion with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer at a constant pressure or flow, maintaining a temperature of 37°C.

-

Stabilization: Allow the heart to stabilize for a period of 20-30 minutes.

-

Induction of Ischemia: Induce global no-flow ischemia by stopping the perfusion for a defined period (e.g., 30-45 minutes).

-

Reperfusion: Restore perfusion to initiate the reperfusion phase for a specified duration (e.g., 60-120 minutes).

-

Functional Measurements: Continuously monitor cardiac function (e.g., left ventricular developed pressure, heart rate) using a balloon inserted into the left ventricle connected to a pressure transducer.

Measurement of Intracellular pH (pHi) using BCECF-AM

Protocol:

-

Cell Loading: Incubate isolated cardiomyocytes with the acetoxymethyl ester form of the pH-sensitive fluorescent dye, BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein), typically at a concentration of 5-10 µM for 30-60 minutes at 37°C.

-

De-esterification: Wash the cells to remove extracellular dye and allow for intracellular esterases to cleave the AM ester, trapping the fluorescent BCECF inside the cell.

-

Fluorescence Microscopy: Mount the cells on a fluorescence microscope equipped with a dual-excitation wavelength system.

-

Ratiometric Measurement: Excite the cells at two different wavelengths (e.g., 490 nm and 440 nm) and measure the emission at a single wavelength (e.g., 535 nm). The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the pHi.

-

Calibration: At the end of each experiment, calibrate the fluorescence ratio to pHi values using a high-potassium buffer containing a protonophore (e.g., nigericin) at different known pH values.

Quantification of Infarct Size using Triphenyltetrazolium Chloride (TTC) Staining

Protocol:

-

Heart Slicing: Following the ischemia-reperfusion protocol, excise the heart and slice the ventricles into uniform sections (e.g., 2 mm thick).

-

TTC Incubation: Incubate the heart slices in a 1% TTC solution in phosphate buffer at 37°C for 15-20 minutes.

-

Staining Mechanism: Viable myocardium contains dehydrogenases that reduce the TTC to a red formazan precipitate. Infarcted tissue, lacking these enzymes, remains pale.

-

Image Acquisition: Photograph both sides of each heart slice.

-

Image Analysis: Use image analysis software to quantify the area of the infarcted (pale) tissue and the total area of the ventricle or the area at risk for each slice.

-

Calculation: Express the infarct size as a percentage of the total ventricular area or the area at risk.

Assessment of Apoptosis by TUNEL Assay

Protocol:

-

Tissue Preparation: Fix heart tissue sections in 4% paraformaldehyde and embed in paraffin.

-

Permeabilization: Deparaffinize and rehydrate the sections, followed by permeabilization with proteinase K or a similar enzyme to allow access to the DNA.

-

TdT Labeling: Incubate the sections with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and labeled dUTP (e.g., biotin-dUTP or fluorescently labeled dUTP). TdT adds the labeled dUTP to the 3'-hydroxyl ends of fragmented DNA, a hallmark of apoptosis.

-

Detection: If using biotin-dUTP, follow with a streptavidin-horseradish peroxidase conjugate and a chromogenic substrate (e.g., DAB) to produce a colored precipitate at the site of apoptosis. If using a fluorescent label, visualize directly with a fluorescence microscope.

-

Counterstaining: Counterstain the nuclei with a dye such as DAPI or hematoxylin to visualize all cells.

-

Quantification: Count the number of TUNEL-positive nuclei and express it as a percentage of the total number of nuclei in a given area.

Assessment of Necrosis by Propidium Iodide (PI) Staining

Protocol:

-

Cell Preparation: Use isolated cardiomyocytes subjected to simulated ischemia-reperfusion.

-

PI Staining: Add propidium iodide (PI), a fluorescent intercalating agent, to the cell suspension or culture medium at a final concentration of 1-5 µg/mL.

-

Staining Principle: PI is membrane-impermeant and therefore excluded from live cells with intact cell membranes. It can only enter cells with compromised membranes, a characteristic of necrotic cells.

-

Fluorescence Microscopy: Visualize the cells using a fluorescence microscope. Necrotic cells will exhibit bright red fluorescence in their nuclei.

-

Quantification: Count the number of PI-positive (necrotic) cells and express it as a percentage of the total number of cells in the field of view (which can be determined by brightfield microscopy or by counterstaining with a membrane-permeant nuclear stain like Hoechst 33342).

Visualizing the Core Concepts

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways, a typical experimental workflow, and the logical relationships in the pathology of NHE-1 in cardiac ischemia and reperfusion.

References

- 1. researchgate.net [researchgate.net]

- 2. The Remaining Conundrum of the Role of the Na+/H+ Exchanger Isoform 1 (NHE1) in Cardiac Physiology and Pathology: Can It Be Rectified? [imrpress.com]

- 3. mdpi.com [mdpi.com]

- 4. NHE-1 inhibition: from protection during acute ischaemia/reperfusion to prevention/reversal of myocardial remodelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Na+/H+ Exchanger 1, a Potential Therapeutic Drug Target for Cardiac Hypertrophy and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NHE Inhibition Does Not Improve Na+ or Ca2+ Overload During Reperfusion: Using Modeling to Illuminate the Mechanisms Underlying a Therapeutic Failure | PLOS Computational Biology [journals.plos.org]

- 7. The role of Na+/H+ exchanger in Ca2+ overload and ischemic myocardial damage in hearts from type 2 diabetic db/db mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cariporide attenuates myocardial ischaemia, reperfusion injury and apoptosis in isolated rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Role of apoptosis in reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects and interaction, of cariporide and preconditioning on cardiac arrhythmias and infarction in rat in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. research.rug.nl [research.rug.nl]

- 12. Effects of cariporide (HOE642) on myocardial infarct size and ventricular arrhythmias in a rat ischemia/reperfusion model: comparison with other drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [Cardioprotective properties of zoniporide studied on experimental ischemia and reperfusion models in rat myocardium] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Why did the NHE inhibitor clinical trials fail? - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of BMS-284640: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-284640 is a potent and selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1), a key protein involved in intracellular pH regulation and sodium homeostasis. Preclinical investigations have highlighted its potential as a cardioprotective agent, particularly in the context of myocardial ischemia and reperfusion injury. This technical guide synthesizes the available preclinical data on this compound, detailing its mechanism of action, in vitro potency, and observed in vivo effects. While comprehensive proprietary data remains undisclosed, this document collates publicly available information to provide a foundational understanding for researchers in the field of cardiovascular drug development.

Introduction

The sodium-hydrogen exchanger isoform 1 (NHE-1) is a ubiquitously expressed plasma membrane protein that plays a crucial role in the regulation of intracellular pH (pHi) by extruding a proton in exchange for an extracellular sodium ion. Under pathological conditions such as myocardial ischemia, intracellular acidosis triggers the overactivation of NHE-1. This leads to an excessive influx of sodium, which in turn reverses the function of the sodium-calcium exchanger (NCX), causing a detrimental accumulation of intracellular calcium. This calcium overload is a central event in the pathophysiology of ischemia-reperfusion injury, leading to hypercontracture, mitochondrial dysfunction, and ultimately, cell death.

This compound has been identified as a highly potent and selective inhibitor of NHE-1.[1] By blocking the initial step in this pathological cascade, this compound is postulated to prevent sodium and subsequent calcium overload, thereby protecting cardiac myocytes from ischemic damage. Preclinical studies have suggested that this compound offers substantial protection in various animal models of myocardial ischemia and reperfusion.[1] This guide aims to provide a detailed overview of the preclinical findings related to this compound.

Mechanism of Action: NHE-1 Inhibition

This compound exerts its pharmacological effect by directly inhibiting the NHE-1 protein. The inhibition of NHE-1 by this compound is a key mechanism for protecting cardiac cells during ischemic events.

Signaling Pathway of NHE-1 Inhibition in Myocardial Ischemia

During myocardial ischemia, the lack of oxygen leads to anaerobic glycolysis and the accumulation of lactic acid, causing a drop in intracellular pH. This acidosis activates NHE-1, which attempts to restore pH by extruding protons and bringing in sodium ions. The resulting intracellular sodium overload reverses the direction of the sodium-calcium exchanger (NCX), which then brings calcium ions into the cell instead of removing them. This calcium overload is a critical factor in cell injury and death. This compound, by inhibiting NHE-1, prevents this cascade of events.

Caption: Signaling pathway of NHE-1 activation during myocardial ischemia and its inhibition by this compound.

In Vitro Studies

Potency and Selectivity

This compound has demonstrated high potency for the human NHE-1 isoform and selectivity over other NHE isoforms. The available data on its inhibitory concentrations (IC50) are summarized below.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 |

|---|---|

| NHE-1 | 9 nM |

| NHE-2 | 1.8 µM |

| NHE-5 | 3.36 µM |

Data sourced from MedchemExpress.[1]

Experimental Protocol: NHE-1 Inhibition Assay

While a specific, detailed protocol for the this compound assays is not publicly available, a general method for determining NHE-1 inhibitory activity involves using cells that express the target NHE isoform and measuring the recovery of intracellular pH from an acid load in the presence and absence of the test compound.

General Workflow for NHE-1 Inhibition Assay:

Caption: A generalized experimental workflow for an in vitro NHE-1 inhibition assay.

In Vivo Studies

Efficacy in Myocardial Ischemia Models

Preclinical studies in animal models have been crucial in demonstrating the cardioprotective effects of this compound. It has been reported to provide substantial protection in various animal models of myocardial ischemia and reperfusion.[1] The primary endpoint in such studies is often the reduction of infarct size.

Experimental Protocol: In Vivo Myocardial Ischemia/Reperfusion Model

Detailed protocols for the specific in vivo studies involving this compound are not publicly available. However, a common experimental model for myocardial ischemia/reperfusion in rodents is described below.

General Workflow for In Vivo Myocardial Ischemia/Reperfusion Study:

References

Regulating the Cellular Interior: A Technical Guide to Investigating Intracellular pH with BMS-284640

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of BMS-284640, a potent and selective inhibitor of the Na+/H+ exchanger isoform 1 (NHE-1), in the investigation of intracellular pH (pHi) regulation. Maintaining a stable pHi is critical for a multitude of cellular processes, and its dysregulation is a hallmark of various pathological conditions, including cancer. This document provides a comprehensive overview of the core principles, experimental methodologies, and data interpretation related to the use of this compound as a tool to dissect the intricate mechanisms of cellular pH homeostasis.

Core Concepts: The Na+/H+ Exchanger and Intracellular pH

Cells employ a variety of mechanisms to maintain their intracellular pH within a narrow physiological range, typically around 7.2. One of the key players in this process is the family of Na+/H+ exchangers (NHEs), with NHE-1 being the most ubiquitously expressed isoform.[1] NHE-1 is a plasma membrane protein that mediates the electroneutral exchange of one intracellular proton (H+) for one extracellular sodium ion (Na+).[1] This process is a primary mechanism for extruding excess acid from the cytoplasm, thereby preventing intracellular acidification.[1]

In the context of cancer, the tumor microenvironment is often acidic due to altered metabolism (the Warburg effect).[2] To counteract this, cancer cells frequently upregulate the activity of NHE-1, leading to a constitutively higher intracellular pH compared to normal cells. This alkaline pHi is thought to promote cell proliferation, migration, and invasion, making NHE-1 an attractive therapeutic target.[1]

This compound: A Selective NHE-1 Inhibitor

This compound is a synthetic, potent, and selective inhibitor of the Na+/H+ exchanger isoform 1 (NHE-1).[3] Its high affinity and selectivity make it a valuable research tool for specifically probing the role of NHE-1 in cellular processes, including the regulation of intracellular pH.

Quantitative Data: Inhibitory Potency of this compound

The inhibitory activity of this compound against different NHE isoforms is a critical piece of quantitative data for designing and interpreting experiments. The half-maximal inhibitory concentration (IC50) values demonstrate its selectivity for NHE-1.

| NHE Isoform | IC50 (nM) | Reference |

| NHE-1 | 9 | [3] |

| NHE-2 | 1,800 | [3] |

| NHE-5 | 3,360 | [3] |

Experimental Protocols: Measuring Intracellular pH Changes with this compound

The following protocol outlines a general methodology for investigating the effect of this compound on intracellular pH recovery from an acid load using fluorescence microscopy. This method is widely applicable to various adherent cell lines.

Materials and Reagents

-

Adherent cells of interest (e.g., cancer cell line)

-

Cell culture medium and supplements

-

This compound

-

pH-sensitive fluorescent dye (e.g., BCECF-AM or SNARF-AM)

-

Pluronic F-127

-

HEPES-buffered saline solution (HBSS), pH 7.4

-

Ammonium chloride (NH4Cl) solution (e.g., 20 mM in HBSS)

-

Calibration buffers of known pH (ranging from 6.0 to 8.0)

-

Nigericin and Valinomycin (ionophores for calibration)

-

Fluorescence microscope with a ratiometric imaging system

Experimental Workflow Diagram

Caption: Workflow for measuring intracellular pH changes with this compound.

Detailed Procedure

-

Cell Culture: Seed the cells on glass coverslips and culture them until they reach the desired confluency (typically 70-80%).

-

Dye Loading:

-

Prepare a loading solution of the pH-sensitive fluorescent dye (e.g., 2-5 µM BCECF-AM) in HBSS. The addition of a small amount of Pluronic F-127 (e.g., 0.02%) can aid in dye solubilization and cell loading.

-

Wash the cells once with HBSS.

-

Incubate the cells with the dye loading solution at 37°C for 30-60 minutes.

-

-

Inhibitor Treatment:

-

Wash the cells twice with HBSS to remove excess dye.

-

Incubate the cells with HBSS containing the desired concentration of this compound or a vehicle control (e.g., DMSO) for a predetermined period (e.g., 15-30 minutes) to allow for inhibitor activity.

-

-

Ammonium Pulse and Acid Load:

-

Mount the coverslip onto the perfusion chamber of the fluorescence microscope.

-

Perfuse the cells with a solution containing NH4Cl (e.g., 20 mM) for 2-5 minutes. This will cause an initial intracellular alkalinization as NH3 diffuses into the cell and binds to protons.

-

Rapidly switch the perfusion back to a sodium-containing, NH4Cl-free HBSS (with or without this compound as in the pre-incubation). The rapid efflux of NH3 will leave behind H+, causing a significant and rapid intracellular acidification.

-

-

Measurement of pH Recovery:

-

Immediately following the acid load, begin acquiring ratiometric fluorescence images at regular intervals (e.g., every 15-30 seconds) for a period of 5-15 minutes. The recovery of the intracellular pH back towards the resting level is primarily mediated by NHE-1 in many cell types.

-

-

In Situ Calibration:

-

At the end of each experiment, perfuse the cells with a series of high-potassium calibration buffers of known pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0) containing the ionophores nigericin (a K+/H+ exchanger) and valinomycin (a K+ ionophore). This will equilibrate the intracellular and extracellular pH.

-

Record the fluorescence ratio at each pH value to generate a calibration curve.

-

-

Data Analysis:

-

Convert the fluorescence ratios recorded during the pH recovery phase into intracellular pH values using the calibration curve.

-

Plot the intracellular pH as a function of time.

-

Calculate the initial rate of pH recovery (dpH/dt) by fitting a linear regression to the initial phase of the recovery curve.

-

Compare the rates of pH recovery in control versus this compound-treated cells to quantify the inhibitory effect of the compound.

-

Signaling Pathway and Mechanism of Action

This compound exerts its effect on intracellular pH by directly inhibiting the activity of the NHE-1 protein. The following diagram illustrates the central role of NHE-1 in pHi regulation and the point of intervention for this compound.

Caption: Mechanism of NHE-1 in pHi regulation and its inhibition by this compound.

Conclusion

This compound is a powerful and selective tool for the study of intracellular pH regulation mediated by the Na+/H+ exchanger 1. By employing the methodologies outlined in this guide, researchers can quantitatively assess the contribution of NHE-1 to pH homeostasis in various cellular contexts, including normal physiology and disease states such as cancer. The ability to precisely manipulate NHE-1 activity with this compound provides a valuable approach for elucidating the downstream consequences of altered intracellular pH and for exploring the therapeutic potential of NHE-1 inhibition.

References

Unveiling the Therapeutic Potential of BMS-284640: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-284640 is a potent and highly selective synthetic inhibitor of the sodium-hydrogen exchanger isoform-1 (NHE-1), a crucial transmembrane ion channel involved in intracellular pH regulation. Preclinical research has highlighted its significant promise as a cardioprotective agent, particularly in the context of myocardial ischemia-reperfusion injury. This technical guide provides a comprehensive overview of the existing data on this compound, including its mechanism of action, quantitative data from preclinical studies, and detailed experimental methodologies. This document aims to serve as a foundational resource for researchers and professionals in the field of drug development exploring the therapeutic applications of NHE-1 inhibitors.

Core Concepts: Mechanism of Action

This compound exerts its therapeutic effect by specifically targeting and inhibiting the NHE-1 protein. NHE-1 is a ubiquitous transporter that plays a critical role in maintaining intracellular pH by extruding a proton in exchange for a sodium ion. Under ischemic conditions, intracellular acidosis triggers the activation of NHE-1, leading to an influx of sodium ions. This sodium overload, in turn, reverses the function of the sodium-calcium exchanger, resulting in a harmful accumulation of intracellular calcium. This calcium overload is a key contributor to myocardial stunning, arrhythmias, and ultimately, cell death.

By inhibiting NHE-1, this compound is believed to mitigate the detrimental downstream effects of ischemia. The proposed mechanism involves the prevention of intracellular sodium and subsequent calcium overload, thereby preserving myocardial tissue during and after an ischemic event.

The signaling pathway illustrating the role of NHE-1 in ischemia-reperfusion injury and the point of intervention for this compound is depicted below.

Quantitative Data Summary

The potency and selectivity of this compound have been evaluated in vitro. The following table summarizes the available quantitative data.

| Parameter | Target | Value | Reference |

| IC50 | Human NHE-1 | 9 nM | [1] |

| IC50 | NHE-2 | 1.8 µM | [1] |

| IC50 | NHE-5 | 3.36 µM | [1] |

IC50: The half maximal inhibitory concentration.

These data demonstrate that this compound is a highly potent inhibitor of NHE-1 with significant selectivity over other NHE isoforms. Specifically, it is over 380-fold more potent against NHE-1 compared to the earlier generation NHE-1 inhibitor, cariporide.

Preclinical Studies and Experimental Protocols

Preclinical investigations have primarily focused on the cardioprotective effects of this compound in animal models of myocardial ischemia and reperfusion. While specific in vivo efficacy data for this compound, such as percentage of infarct size reduction, are not publicly available in the reviewed literature, the compound has been reported to provide substantial protection in these models. The general experimental workflow for such a study is outlined below.

Detailed Methodologies

In Vitro NHE-1 Inhibition Assay:

-

Cell Line: A suitable cell line expressing the human NHE-1 isoform is utilized.

-

pH-Sensitive Fluorescent Dye: Cells are loaded with a pH-sensitive fluorescent dye (e.g., BCECF-AM).

-

Acidification: Intracellular acidification is induced, typically using a prepulse of ammonium chloride (NH4Cl) followed by its removal.

-

pH Recovery Monitoring: The rate of intracellular pH recovery, which is mediated by NHE-1 activity, is monitored by measuring the fluorescence of the dye.

-

Inhibitor Testing: The assay is performed in the presence of varying concentrations of this compound to determine its inhibitory effect on the rate of pH recovery.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Myocardial Ischemia-Reperfusion Model (Rat):

-

Animal Model: Male Sprague-Dawley rats are commonly used.

-

Anesthesia: Animals are anesthetized (e.g., with sodium pentobarbital).

-

Surgical Procedure: A thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is ligated with a suture to induce ischemia.

-

Ischemia and Reperfusion Periods: The duration of ischemia is typically 30-60 minutes, followed by a reperfusion period of several hours.

-

Drug Administration: this compound or a vehicle control is administered, often intravenously, at a specified time before or during ischemia, or at the onset of reperfusion.

-

Infarct Size Determination: At the end of the reperfusion period, the heart is excised. The area at risk is delineated, and the infarcted tissue is visualized using a stain such as 2,3,5-triphenyltetrazolium chloride (TTC). The infarct size is then expressed as a percentage of the area at risk.

Pharmacokinetics and Bioavailability

While detailed pharmacokinetic parameters for this compound are not extensively published, it has been noted that the class of arylcyclopropanecarboxyl guanidines, to which this compound belongs, exhibits enhanced oral bioavailability and a prolonged plasma half-life in rats compared to earlier NHE-1 inhibitors.

Potential Therapeutic Applications and Future Directions

The primary and most well-supported therapeutic application for this compound is in the prevention of myocardial ischemia-reperfusion injury . This could be particularly relevant in clinical settings such as coronary artery bypass grafting (CABG) surgery and percutaneous coronary intervention (PCI) for acute myocardial infarction.

Further research is warranted to explore other potential applications where NHE-1 inhibition may be beneficial, including:

-

Heart Failure: Chronic activation of NHE-1 is implicated in the pathophysiology of heart failure.

-

Stroke: NHE-1 inhibitors have shown neuroprotective effects in preclinical models of cerebral ischemia.

-

Organ Transplantation: Protection against ischemia-reperfusion injury is critical for organ preservation.

-

Oncology: NHE-1 is involved in pH regulation in tumors, and its inhibition is being explored as a potential anti-cancer strategy.

Currently, there is no publicly available information regarding clinical trials of this compound.

Conclusion

This compound is a potent and selective NHE-1 inhibitor with a strong preclinical rationale for its development as a cardioprotective agent. The available data highlight its superior in vitro profile compared to earlier generation compounds. While in vivo efficacy has been demonstrated in animal models, a comprehensive public disclosure of this data is lacking. Further preclinical and clinical investigations are necessary to fully elucidate the therapeutic potential of this compound and its place in the management of cardiovascular diseases and potentially other conditions. This technical guide provides a consolidated resource to facilitate and inform future research in this promising area.

References

BMS-284640: An In-depth Technical Guide on its Inhibition of Sodium-Hydrogen Exchange

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-284640 is a potent and selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1), a crucial plasma membrane protein responsible for maintaining intracellular pH (pHi) and regulating cell volume.[1][2] Upregulation and overactivity of NHE-1 have been implicated in various cardiovascular pathologies, including myocardial ischemia-reperfusion injury, cardiac hypertrophy, and heart failure.[3][4] Consequently, the inhibition of NHE-1 presents a promising therapeutic strategy for cardioprotection. This technical guide provides a comprehensive overview of this compound, its inhibitory effects on sodium-hydrogen exchange, detailed experimental protocols for its evaluation, and an exploration of the downstream signaling pathways it modulates.

Quantitative Data: Inhibitory Potency of this compound

The inhibitory activity of this compound against various NHE isoforms has been quantified, demonstrating its high selectivity for NHE-1.

| Compound | Target | IC50 | Species | Reference |

| This compound | NHE-1 | 9 nM | Not Specified | [1] |

| This compound | NHE-2 | 1.8 µM | Not Specified | [1] |

| This compound | NHE-5 | 3.36 µM | Not Specified | [1] |

Experimental Protocols

Fluorometric Assay of Na+/H+ Exchanger (NHE-1) Activity

This protocol details a common method for measuring NHE-1 activity in cultured cells using a pH-sensitive fluorescent dye.

Objective: To quantify the inhibitory effect of this compound on NHE-1 activity by measuring the rate of intracellular pH (pHi) recovery after an acid load.

Materials:

-

Cultured cells expressing NHE-1 (e.g., cardiomyocytes, CHO cells)

-

BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)

-

This compound

-

Ammonium chloride (NH4Cl)

-

Sodium-containing and sodium-free buffer solutions

-

Fluorescence spectrophotometer or microscope with ratiometric imaging capabilities

Procedure:

-

Cell Preparation: Plate cells on glass coverslips and allow them to adhere and grow to the desired confluency.

-

Dye Loading: Incubate the cells with the pH-sensitive fluorescent dye BCECF-AM in a suitable buffer. The AM ester allows the dye to cross the cell membrane, where intracellular esterases cleave it, trapping the fluorescent probe inside.

-

Baseline Fluorescence Measurement: Mount the coverslip in a perfusion chamber on the stage of the fluorescence imaging system. Perfuse the cells with a sodium-containing buffer and record the baseline fluorescence ratio at two excitation wavelengths (e.g., 490 nm and 440 nm) and a single emission wavelength (e.g., 535 nm).

-

Acid Loading: Induce intracellular acidification by perfusing the cells with a buffer containing NH4Cl, followed by a switch to a sodium-free buffer. This "prepulse" technique causes a rapid influx of NH3 and subsequent intracellular acidification upon removal of extracellular NH4+.

-

Measurement of pHi Recovery: Reintroduce the sodium-containing buffer to initiate NHE-1-mediated pHi recovery. Record the change in the fluorescence ratio over time.

-

Inhibitor Application: To determine the effect of this compound, pre-incubate the cells with the desired concentration of the compound before the acid load and maintain its presence during the pHi recovery phase.

-

Data Analysis: Convert the fluorescence ratios to pHi values using a calibration curve. The rate of pHi recovery (dpH/dt) is a measure of NHE-1 activity. Compare the rates in the presence and absence of this compound to determine the inhibitory potency (e.g., IC50).[5]

Workflow Diagram:

References

- 1. The Remaining Conundrum of the Role of the Na+/H+ Exchanger Isoform 1 (NHE1) in Cardiac Physiology and Pathology: Can It Be Rectified? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Na+/H+ Exchanger 1 (NHE-1) (extracellular) Polyclonal Antibody (ANX-010-200UL) [thermofisher.com]

- 3. researchgate.net [researchgate.net]

- 4. ahajournals.org [ahajournals.org]

- 5. ahajournals.org [ahajournals.org]

Methodological & Application

Application Notes and Protocols for BMS-284640 In Vitro Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-284640 is a potent and selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1), a ubiquitously expressed transmembrane protein critical for the regulation of intracellular pH (pHi) and cell volume.[1] Dysregulation of NHE-1 activity has been implicated in various pathological conditions, including cardiovascular diseases and cancer, making it a compelling target for therapeutic intervention. These application notes provide detailed protocols for in vitro cell-based assays to characterize the activity of this compound.

Mechanism of Action

This compound exerts its biological effects by directly inhibiting the ion exchange function of NHE-1. This transporter mediates the electroneutral exchange of one intracellular proton for one extracellular sodium ion. By blocking this exchange, this compound prevents the recovery of intracellular pH from acidic conditions and can influence downstream signaling pathways.

Data Presentation

Inhibitory Activity of this compound against NHE Isoforms

| Target | IC50 | Selectivity vs. NHE-1 |

| NHE-1 | 9 nM | - |

| NHE-2 | 1.8 µM | >200-fold |

| NHE-5 | 3.36 µM | >370-fold |

Table 1: Inhibitory potency and selectivity of this compound against human NHE isoforms. Data sourced from MedchemExpress.[1]

Signaling Pathway

Inhibition of NHE-1 by this compound can impact intracellular signaling cascades, notably the MAPK/ERK pathway. By altering intracellular pH and sodium concentrations, NHE-1 inhibition can lead to a downstream reduction in the phosphorylation of ERK1/2, a key regulator of cell proliferation, differentiation, and survival.

Experimental Protocols

Protocol 1: In Vitro NHE-1 Inhibition Assay using Intracellular pH Measurement

This protocol details the measurement of NHE-1 activity by monitoring the recovery of intracellular pH (pHi) following an acid load, using the pH-sensitive fluorescent dye BCECF-AM.

Experimental Workflow:

Materials:

-

Cells expressing NHE-1 (e.g., CHO, HEK293, or cancer cell lines like MCF-7)

-

This compound

-

BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)

-

Pluronic F-127

-

HEPES-buffered saline (HBS): NaCl, KCl, MgCl2, CaCl2, glucose, HEPES, pH 7.4

-

Ammonium-containing buffer (for acid load): HBS with 20 mM NH4Cl replacing 20 mM NaCl

-

Sodium-free buffer: HBS with N-methyl-D-glucamine (NMDG) replacing NaCl

-

Nigericin (for calibration)

-

High potassium buffer (for calibration): KCl, MgCl2, CaCl2, glucose, MES/HEPES, at various pH values (e.g., 6.5, 7.0, 7.5)

-

Fluorescence plate reader or microscope with ratio imaging capabilities (Excitation: ~490 nm and ~440 nm; Emission: ~535 nm)

Procedure:

-

Cell Preparation: Seed cells onto glass coverslips or in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.

-

Dye Loading:

-

Prepare a 2 µM BCECF-AM loading solution in HBS. The addition of 0.02% Pluronic F-127 can aid in dye solubilization.

-

Wash cells once with HBS.

-

Incubate cells with the BCECF-AM solution for 30-60 minutes at 37°C.

-

Wash cells twice with HBS to remove extracellular dye.

-

-

Compound Incubation: Incubate the dye-loaded cells with various concentrations of this compound (e.g., 0.1 nM to 10 µM) in HBS for 15-30 minutes at room temperature. Include a vehicle control (e.g., DMSO).

-

Acid Loading (Ammonium Prepulse Technique):

-

Perfuse the cells with the ammonium-containing buffer for 5 minutes. This will cause an initial slight alkalinization followed by a rapid acidification upon its removal.

-

Remove the ammonium-containing buffer and perfuse with sodium-free buffer for 2-5 minutes to induce a stable acid load.

-

-

pHi Recovery:

-

Initiate pHi recovery by perfusing with HBS (containing Na+) and immediately begin fluorescence measurements.

-

Record the fluorescence intensity at the two excitation wavelengths (~490 nm and ~440 nm) and one emission wavelength (~535 nm) every 15-30 seconds for 5-10 minutes.

-

-

Calibration: At the end of each experiment, perfuse the cells with the high potassium buffer containing 10 µM nigericin at different known pH values to generate a calibration curve of fluorescence ratio versus pHi.

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensities (490 nm / 440 nm).

-

Convert the fluorescence ratios to pHi values using the calibration curve.

-

Determine the initial rate of pHi recovery (dpHi/dt) for each concentration of this compound.

-

Plot the rate of pHi recovery against the log of the this compound concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.

-

Protocol 2: Cell Viability and Cytotoxicity Assay

This protocol uses the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of this compound on cell viability.

Experimental Workflow:

Materials:

-

Cancer cell lines (e.g., MCF-7, MDA-MB-231, A549)

-

This compound

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well clear flat-bottom plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound (e.g., 0.1 µM to 100 µM). Include vehicle-treated and untreated controls.

-

Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Assay:

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium from each well.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

-

Absorbance Reading: Shake the plate gently for 5 minutes and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

-

Plot the percentage of cell viability against the log of the this compound concentration and fit to a dose-response curve to determine the IC50 value.

-

Conclusion

The provided protocols offer robust methods for the in vitro characterization of this compound. The NHE-1 inhibition assay allows for the direct assessment of the compound's primary mechanism of action, while the cytotoxicity assay provides insight into its effects on cell viability. These assays are essential tools for researchers in the fields of drug discovery and cancer biology for evaluating the therapeutic potential of NHE-1 inhibitors.

References

Application Notes and Protocols for BMS-284640 in Animal Models of Myocardial Infarction

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-284640 is a potent and selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1), a ubiquitously expressed membrane protein that plays a crucial role in intracellular pH and sodium homeostasis.[1] In the context of myocardial ischemia and reperfusion, the activity of NHE-1 is significantly upregulated, leading to intracellular sodium and subsequent calcium overload, which are key drivers of cardiomyocyte injury and death. Inhibition of NHE-1 has emerged as a promising therapeutic strategy to mitigate ischemia-reperfusion injury and reduce myocardial infarct size.[1][2] These application notes provide a summary of the available preclinical data and detailed protocols for the use of this compound in animal models of myocardial infarction.

Quantitative Data Summary

While specific quantitative data for this compound in animal models of myocardial infarction is limited in the public domain, data from other selective NHE-1 inhibitors provide a strong rationale for its use and expected efficacy. The following table summarizes typical findings from studies with other NHE-1 inhibitors, which can serve as a benchmark for experiments with this compound.

| Parameter | Animal Model | Treatment Protocol | Key Findings | Reference |

| Infarct Size | Rat, Rabbit | Intravenous administration prior to or at the onset of reperfusion | Significant reduction in infarct size compared to vehicle-treated controls. | [2] |

| Cardiac Function | Rat | Intravenous infusion | Improved recovery of left ventricular developed pressure and reduced left ventricular end-diastolic pressure. | [3] |

| Arrhythmias | Rat | Pre-treatment before ischemia | Reduced incidence and severity of reperfusion-induced ventricular arrhythmias. | [1] |

| Biochemical Markers | Rat | Treatment during ischemia-reperfusion | Decreased release of cardiac enzymes (e.g., creatine kinase, lactate dehydrogenase) and reduced markers of oxidative stress. | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the cardioprotective effects of this compound in a rat model of myocardial infarction.

Animal Model: Rat Model of Myocardial Ischemia-Reperfusion

The most common and well-established model for studying myocardial infarction is the surgical ligation of the left anterior descending (LAD) coronary artery in rats.

Materials:

-

Male Sprague-Dawley or Wistar rats (250-300g)

-

Anesthesia (e.g., isoflurane, ketamine/xylazine)

-

Mechanical ventilator

-

Surgical instruments (scissors, forceps, needle holder)

-

Suture material (e.g., 6-0 silk)

-

ECG monitoring system

-

This compound

-

Vehicle (e.g., saline, DMSO)

Procedure:

-

Anesthetize the rat and initiate mechanical ventilation.

-

Perform a left thoracotomy to expose the heart.

-

Identify the LAD coronary artery.

-

Pass a suture around the LAD.

-

Induce ischemia by tightening the suture. Successful occlusion is confirmed by ST-segment elevation on the ECG and visual blanching of the myocardial tissue.

-

After the desired ischemic period (e.g., 30-45 minutes), release the suture to allow for reperfusion.

-

Close the chest cavity and allow the animal to recover.

Administration of this compound

The route and timing of this compound administration are critical for observing its cardioprotective effects.

-

Prophylactic Administration: Administer this compound (intravenously or intraperitoneally) at a predetermined time before the induction of ischemia.

-

Therapeutic Administration: Administer this compound at the onset of reperfusion. This mimics a more clinically relevant scenario.

A dose-response study is recommended to determine the optimal effective dose of this compound.

Assessment of Cardioprotective Efficacy

1. Infarct Size Measurement:

-

At the end of the reperfusion period (e.g., 24 hours), euthanize the animal and excise the heart.

-

Perfuse the heart with a solution of 2,3,5-triphenyltetrazolium chloride (TTC). Viable myocardium stains red, while the infarcted tissue remains pale.

-

Slice the ventricles and photograph the slices.

-

Quantify the area at risk (AAR) and the infarct size (IS) using image analysis software. The results are typically expressed as a percentage of the AAR (IS/AAR).

2. Assessment of Cardiac Function:

-

Echocardiography: Perform transthoracic echocardiography at baseline and at various time points after myocardial infarction to assess left ventricular ejection fraction (LVEF), fractional shortening (FS), and other parameters of cardiac function.

-

Hemodynamic Monitoring: In a subset of animals, insert a catheter into the left ventricle to directly measure parameters such as left ventricular systolic pressure (LVSP), left ventricular end-diastolic pressure (LVEDP), and the maximal rates of pressure development and decay (+/-dP/dt).

3. Biochemical Analysis:

-

Collect blood samples at different time points to measure the levels of cardiac troponins (cTnI, cTnT), creatine kinase-MB (CK-MB), and lactate dehydrogenase (LDH) as markers of myocardial injury.

-

Analyze myocardial tissue homogenates for markers of oxidative stress (e.g., malondialdehyde) and the activity of antioxidant enzymes (e.g., superoxide dismutase, catalase).[3]

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action of this compound

This compound, as an NHE-1 inhibitor, is expected to exert its cardioprotective effects by preventing the detrimental consequences of intracellular sodium and calcium overload during ischemia-reperfusion. This primary mechanism is believed to influence downstream signaling pathways involved in cell survival and death.

Caption: Proposed mechanism of this compound in cardioprotection.

Experimental Workflow for Evaluating this compound

The following diagram illustrates a typical experimental workflow for assessing the efficacy of this compound in a rat model of myocardial infarction.

Caption: Standard workflow for in vivo evaluation of this compound.

Potential Downstream Signaling Pathways

Inhibition of NHE-1 by this compound is hypothesized to activate pro-survival signaling cascades, such as the Reperfusion Injury Salvage Kinase (RISK) pathway. The RISK pathway, which includes kinases like Akt and ERK1/2, is known to confer cardioprotection by inhibiting the opening of the mitochondrial permeability transition pore (mPTP).

Caption: Potential involvement of the RISK pathway.

Conclusion

This compound holds significant promise as a cardioprotective agent in the setting of myocardial infarction. The protocols and information provided herein are intended to guide researchers in designing and executing robust preclinical studies to fully elucidate the therapeutic potential of this compound. Careful attention to experimental design, including appropriate animal models, dosing regimens, and comprehensive endpoint analyses, will be crucial for the successful translation of these findings to the clinical setting.

References

Application Notes and Protocols: Optimal Concentration of BMS-284640 for Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-284640 is a potent and highly selective synthetic inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1).[1] NHE-1 is a ubiquitous transmembrane protein that plays a crucial role in the regulation of intracellular pH (pHi) by extruding a proton in exchange for an extracellular sodium ion. Dysregulation of NHE-1 activity has been implicated in various pathological conditions, including cardiac ischemia-reperfusion injury and cancer. In the context of oncology, aberrant NHE-1 activity contributes to the maintenance of a reversed pH gradient in tumor cells (alkaline intracellularly, acidic extracellularly), which promotes cell proliferation, invasion, and resistance to apoptosis. These characteristics make NHE-1 a compelling target for therapeutic intervention.

These application notes provide a comprehensive guide for researchers utilizing this compound in cell culture experiments. The following sections detail the inhibitor's mechanism of action, recommended starting concentrations, and detailed protocols for determining optimal, cell-line-specific concentrations for cytotoxicity and functional assays.

Data Presentation

The quantitative data for this compound's inhibitory activity against its primary target, NHE-1, and its selectivity over other NHE isoforms are summarized in the table below. This information is critical for designing experiments and interpreting results.

| Target | IC50 | Selectivity vs. NHE-1 | Reference |

| NHE-1 | 9 nM | - | [1] |

| NHE-2 | 1.8 µM | >200-fold | [1] |

| NHE-5 | 3.36 µM | >370-fold | [1] |

Table 1: Inhibitory Potency and Selectivity of this compound

Signaling Pathway

This compound exerts its cellular effects by directly inhibiting the Na+/H+ Exchanger 1 (NHE-1). This inhibition blocks the efflux of protons (H+) from the cell, leading to a decrease in intracellular pH (pHi). The resulting intracellular acidification can trigger various downstream cellular events, including the induction of apoptosis and inhibition of cell proliferation and migration, particularly in cancer cells that rely on NHE-1 for pH homeostasis.

Experimental Protocols

Protocol 1: Determination of Optimal Concentration using a Cytotoxicity Assay (MTT Assay)

This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound for a specific cell line using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This will establish the concentration range for inducing cell death.

Materials:

-

This compound

-

Selected cancer cell line

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Dimethyl sulfoxide (DMSO)

-

MTT reagent (5 mg/mL in PBS)

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Perform serial dilutions of the this compound stock solution in complete medium to achieve final concentrations ranging from 0.1 nM to 100 µM. A suggested starting range, given the 9 nM IC50 for NHE-1, would be logarithmic dilutions around this value (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM).

-

Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-treatment control (medium only).

-

Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions and controls.

-

-

Incubation:

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.

-

Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

Carefully aspirate the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

-

Protocol 2: Intracellular pH Measurement Assay

This protocol outlines a method to measure changes in intracellular pH (pHi) in response to this compound treatment using the pH-sensitive fluorescent dye BCECF-AM. This assay confirms the functional activity of the inhibitor on its target, NHE-1.

Materials:

-

This compound

-

Selected cell line

-

Complete cell culture medium

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

BCECF-AM (2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein, Acetoxymethyl Ester)

-

DMSO

-

Black, clear-bottom 96-well plates

-

Fluorescence microplate reader with dual excitation capabilities

Procedure:

-

Cell Seeding:

-

Seed cells in a black, clear-bottom 96-well plate at a suitable density to form a confluent monolayer.

-

Incubate overnight at 37°C in a humidified 5% CO2 incubator.

-

-

Dye Loading:

-

Prepare a 1-5 µM working solution of BCECF-AM in HBSS.

-

Wash the cells twice with warm HBSS.

-

Add 100 µL of the BCECF-AM working solution to each well.

-

Incubate for 30-60 minutes at 37°C.

-

-

Compound Treatment:

-

Prepare dilutions of this compound in HBSS at concentrations expected to inhibit NHE-1 (e.g., 10 nM, 100 nM, 1 µM). Include a vehicle control.

-

Wash the cells twice with HBSS to remove excess dye.

-

Add 100 µL of the this compound dilutions or vehicle control to the wells.

-

-

Induction of Acid Load (Optional but Recommended):

-

To observe the effect of this compound on pHi recovery from an acid load, an ammonium prepulse can be used. After a baseline fluorescence reading, add a solution containing NH4Cl (e.g., 20 mM) for a few minutes. Upon removal of the NH4Cl-containing buffer and replacement with the this compound-containing buffer, the cells will experience an acid load.

-

-

Fluorescence Measurement:

-

Place the plate in a fluorescence microplate reader pre-warmed to 37°C.

-

Measure the fluorescence intensity at dual excitation wavelengths (e.g., 490 nm and 440 nm) and a single emission wavelength (e.g., 535 nm).

-

Take readings at regular intervals (e.g., every 1-2 minutes) to monitor the change in pHi over time.

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensities (e.g., 490 nm / 440 nm).

-

The ratio is proportional to the intracellular pH. A calibration curve can be generated using buffers of known pH in the presence of a protonophore like nigericin to convert the fluorescence ratios to absolute pHi values.

-

Compare the rate of pHi change in this compound-treated cells to the vehicle control. Inhibition of NHE-1 will result in a slower recovery from an acid load or a gradual decrease in baseline pHi.

-

References

Application Notes and Protocols for Na+/H+ Exchanger-1 (NHE-1) Inhibition in Rodent Myocardial Ischemia-Reperfusion Models

Introduction

Ischemia-reperfusion (I/R) injury is a significant contributor to the pathophysiology of myocardial infarction. The restoration of blood flow to an ischemic area, while essential, paradoxically exacerbates tissue damage through a cascade of events including intracellular pH dysregulation, calcium overload, and oxidative stress. The Na+/H+ exchanger isoform 1 (NHE-1) is a key mediator of these detrimental processes.[1] Inhibition of NHE-1 has emerged as a promising therapeutic strategy to mitigate myocardial I/R injury.[2] This document provides a summary of quantitative data and detailed experimental protocols for the administration of the NHE-1 inhibitors Zoniporide and Cariporide in rodent models of myocardial ischemia-reperfusion.

Data Presentation: Efficacy of NHE-1 Inhibitors in Rodent Myocardial I/R Models

The following tables summarize the quantitative data from preclinical studies evaluating the cardioprotective effects of Zoniporide and Cariporide.

Table 1: Effect of Zoniporide on Myocardial Infarct Size in a Rabbit I/R Model

| Treatment Group | Dose | Infarct Size (% of Area at Risk) | Reference |

| Vehicle Control | - | 45 ± 3 | [3] |

| Zoniporide | 0.1 mg/kg/h | 30 ± 4 | [3] |

| Zoniporide | 0.45 mg/kg/h | 18 ± 2 | [3] |

| Zoniporide | 2.0 mg/kg/h | 8 ± 1 | [3] |

| Zoniporide | 4.0 mg/kg/h | 7 ± 1 | [3] |

| p < 0.05 vs. Vehicle Control |

Table 2: Cardioprotective Effects of Zoniporide in a Rat Myocardial I/R Model

| Parameter | Control Group | Zoniporide Treated Group | % Change | Reference |

| Myocardial Necrosis Area | 100% | 71.4% | -28.6% | [4] |

| Serum Troponin I Level | 100% | 47.6% | -52.4% | [4] |

| Severity of Post-Reperfusion Arrhythmias | 100% | 50% | -50%* | [4] |

| p < 0.05 vs. Control Group |

Table 3: Dose-Dependent Effect of Cariporide on Myocardial Infarct Size in a Rat I/R Model

| Treatment Group | Dose (mg/kg, i.v.) | Infarct Size (% of Risk Area) | Reference |

| Vehicle Control | - | 28 ± 4 | [5] |

| Cariporide | 0.1 | 9 ± 3 | [5] |

| Cariporide | 0.3 | 9 ± 3 | [5] |

| Cariporide | 1.0 | 5 ± 2* | [5] |

| p < 0.05 vs. Vehicle Control |

Table 4: Effect of Cariporide on Cardiac Function and Apoptosis in Isolated Rat Hearts

| Parameter | Ischemia/Reperfusion (I/R) Group | Cariporide + I/R Group | Reference | | :--- | :--- | :--- | | Left Ventricular Systolic Pressure (LVSP) Recovery | Lower | Significantly Higher* |[6] | | Left Ventricular End-Diastolic Pressure (LVEDP) | Higher | Significantly Lower* |[6] | | Arrhythmia Score | Higher | Significantly Improved* |[6] | | Apoptotic Cardiomyocytes (per 1000) | 51.8 ± 15.2 | 11.5 ± 5.7* |[6] | p < 0.05 vs. I/R Group

Experimental Protocols

Protocol 1: In Vivo Myocardial Ischemia-Reperfusion in Rats and Administration of an NHE-1 Inhibitor

This protocol describes the induction of myocardial ischemia by coronary artery ligation followed by reperfusion in an anesthetized rat model, and the intravenous administration of an NHE-1 inhibitor.

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

Anesthetic (e.g., sodium pentobarbital, 50 mg/kg, intraperitoneally)

-

Ventilator

-

Surgical instruments (scissors, forceps, needle holder)

-

6-0 silk suture

-

NHE-1 inhibitor (e.g., Cariporide) dissolved in a suitable vehicle (e.g., saline)

-

Intravenous infusion pump

Procedure:

-

Anesthesia and Ventilation: Anesthetize the rat and initiate mechanical ventilation.

-

Surgical Preparation: Perform a left thoracotomy to expose the heart.

-

Coronary Artery Ligation: Pass a 6-0 silk suture around the left anterior descending (LAD) coronary artery.

-

Drug Administration: Administer the NHE-1 inhibitor (e.g., Cariporide at 0.1, 0.3, or 1 mg/kg) or vehicle intravenously as a bolus injection 15 minutes before coronary occlusion.[5]

-

Ischemia: Induce regional ischemia by tightening the suture around the LAD artery. Ischemia is typically maintained for 30-45 minutes.

-

Reperfusion: Release the ligature to allow for reperfusion of the myocardium. Reperfusion is typically allowed for 2 hours.

-

Euthanasia and Tissue Collection: At the end of the reperfusion period, euthanize the animal and excise the heart for analysis.

-

Infarct Size Measurement: Stain the heart slices with 2,3,5-triphenyltetrazolium chloride (TTC) to delineate the viable (red) and infarcted (pale) tissue. Quantify the infarct size as a percentage of the area at risk.

Protocol 2: Isolated Langendorff Perfused Heart Model for Myocardial I/R

This ex vivo model allows for the assessment of cardiac function and injury in the absence of systemic influences.

Materials:

-

Male Wistar rat hearts

-

Langendorff perfusion apparatus

-

Krebs-Henseleit buffer

-

NHE-1 inhibitor (e.g., Cariporide)

-

Pressure transducer and data acquisition system

Procedure:

-

Heart Isolation: Anesthetize the rat and rapidly excise the heart.

-

Langendorff Perfusion: Mount the aorta on a cannula of the Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure.

-

Stabilization: Allow the heart to stabilize for a period of 20-30 minutes.

-

Drug Administration: Perfuse the heart with Krebs-Henseleit buffer containing the NHE-1 inhibitor (e.g., Cariporide) for 15 minutes prior to the induction of ischemia.[6]

-

Global Ischemia: Induce global ischemia by stopping the perfusion for a defined period (e.g., 30 minutes).

-

Reperfusion: Reinitiate perfusion with the standard Krebs-Henseleit buffer for a reperfusion period (e.g., 120 minutes).

-

Functional Assessment: Continuously monitor cardiac function parameters such as Left Ventricular Systolic Pressure (LVSP), Left Ventricular End-Diastolic Pressure (LVEDP), and heart rate throughout the experiment.

-

Biochemical Analysis: Collect the coronary effluent to measure markers of cardiac injury such as lactate dehydrogenase (LDH) and creatine kinase-MB (CK-MB).

-

Apoptosis Assessment: At the end of the experiment, fix the heart tissue for histological analysis of apoptosis (e.g., TUNEL staining).[6]

Mandatory Visualizations

Signaling Pathway of NHE-1 Inhibition in Myocardial I/R Injury

Caption: NHE-1 inhibition pathway in I/R injury.

Experimental Workflow for In Vivo Rodent Myocardial I/R Study

Caption: In vivo rodent myocardial I/R workflow.

References

- 1. What is Zoniporide used for? [synapse.patsnap.com]

- 2. Zoniporide: a potent and selective inhibitor of the human sodium-hydrogen exchanger isoform 1 (NHE-1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. [Cardioprotective properties of zoniporide studied on experimental ischemia and reperfusion models in rat myocardium] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of cariporide (HOE642) on myocardial infarct size and ventricular arrhythmias in a rat ischemia/reperfusion model: comparison with other drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cariporide attenuates myocardial ischaemia, reperfusion injury and apoptosis in isolated rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

Measuring NHE-1 Inhibition with BMS-284640: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sodium-Hydrogen Exchanger isoform 1 (NHE-1) is a ubiquitously expressed plasma membrane protein that plays a critical role in the regulation of intracellular pH (pHi) by extruding a proton in exchange for an extracellular sodium ion. Dysregulation of NHE-1 activity has been implicated in various pathological conditions, including cardiac ischemia-reperfusion injury, hypertension, and cancer. Consequently, NHE-1 has emerged as a promising therapeutic target. BMS-284640 is a potent and selective inhibitor of NHE-1, demonstrating significant potential in preclinical studies.[1][2] These application notes provide detailed protocols for measuring the inhibitory effect of this compound on NHE-1 activity by monitoring changes in intracellular pH using the fluorescent indicator BCECF-AM.

Principle of the Assay